molecular formula C17H19N3 B1677164 Mirtazapine CAS No. 61337-67-5

Mirtazapine

Cat. No. B1677164
CAS RN: 61337-67-5
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
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Description

Mirtazapine is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, mirtazapine enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.
Mirtazapine is a tetracyclic antidepressant with a somewhat unique mechanism of action. Mirtazapine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Mirtazapine, also known as remeron or norset, belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. Mirtazapine is a drug which is used for the treatment of major depressive disorder. Mirtazapine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Mirtazapine has been detected in multiple biofluids, such as urine and blood. In humans, mirtazapine is involved in the mirtazapine H1-antihistamine action pathway. Mirtazapine is a potentially toxic compound.

Scientific Research Applications

Antidepressant Properties

Mirtazapine is recognized for its dual action as an antidepressant. It enhances noradrenergic and serotonergic neurotransmission, which is thought to be responsible for its antidepressant activity. Mirtazapine shows effectiveness in treating major depression, with clinical improvements significantly superior to placebo and similar to traditional antidepressants like amitriptyline, clomipramine, and doxepin (Davis & Wilde, 1996).

Effect on Sleep

Mirtazapine has been studied for its effects on sleep, particularly in improving sleep continuity and architecture. It significantly decreases sleep latency, increases total sleep time, and sleep efficiency in patients with major depressive disorder, while preserving sleep architecture (Winokur et al., 2000). Another study observed that mirtazapine improved sleep-related variables in healthy volunteers, indicating its potential in managing sleep disturbances (Aslan et al., 2002).

Use in Anxiety and Panic Disorders

Mirtazapine has shown potential in treating panic disorders. A study comparing mirtazapine and fluoxetine found both to be effective, with mirtazapine showing favorable results in certain measures of phobic anxiety (Ribeiro et al., 2001).

Application in Pervasive Developmental Disorders

Mirtazapine has been explored for its efficacy in treating symptoms associated with autism and other pervasive developmental disorders (PDDs). Although its effectiveness was modest, it was well-tolerated and showed improvements in symptoms like aggression, irritability, and insomnia (Posey et al., 2001).

Drug Delivery Research

Innovative research has been conducted on the use of mirtazapine with nanocarriers for controlled drug release. This approach aims to improve the bioavailability and reduce side effects of mirtazapine. A study using poly(propylene glycol) bis(2-aminopropylether) nanocarriers for mirtazapine showed promising results in achieving a slower release rate, which could enhance the drug's efficacy and tolerability (Jibowu & Rohani, 2016).

Post-Traumatic Stress Disorder (PTSD)

Mirtazapine has been piloted in the treatment of PTSD, showing clinical improvement in some subjects. This suggests its potential utility in managing PTSD symptoms, especially in cases where traditional treatments are not effective or well-tolerated (Connor et al., 1999).

Social Phobia in Pediatric Populations

A pilot study investigated the use of mirtazapine in children and adolescents with social phobia. While the study observed significant improvements in symptoms and comorbid depression and anxiety, it also noted substantial weight gain and some instances of adverse effects like fatigue and irritability (Mrakotsky et al., 2008).

Intravenous Administration in Depressed Inpatients

Exploring alternative administration routes, a study evaluated the efficacy and safety of intravenously administered mirtazapine in treating moderate to severe major depression. The study found significant improvements in depressive symptoms, with mild and transient side effects, suggesting the feasibility of this administration route (Konstantinidis et al., 2002).

properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023325
Record name Mirtazapine
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Mirtazapine
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Solubility

slightly soluble in water, 1.10e+00 g/L
Record name Mirtazapine
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Mechanism of Action

**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors.
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Product Name

Mirtazapine

CAS RN

85650-52-8, 61337-67-5
Record name Mirtazapine
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Record name Mirtazapine [USAN:USP:INN:BAN]
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Record name (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
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Record name (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene
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Record name MIRTAZAPINE
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Record name Mirtazapine
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Melting Point

114-116 °C, 114 - 116 °C
Record name Mirtazapine
Source DrugBank
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Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxymethylpyridyl-2)-4-methyl-2-phenyl-piperazine (1.8 g) is added to ˜5 mL of concentrated sulfuric acid. The resulting solution is mixed at 35° C. for 6 hours. After cooling, the reaction mixture is added to 25 g of ice under mixing and basified with a concentrated ammonia solution or sodium hydroxide solution to pH=10. The separated precipitate is extracted into methylene chloride and the extract is evaporated to dryness; 1.6 g of Mirtazapine is obtained (yield 95%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirtazapine
Reactant of Route 2
Mirtazapine
Reactant of Route 3
Reactant of Route 3
Mirtazapine
Reactant of Route 4
Mirtazapine
Reactant of Route 5
Mirtazapine
Reactant of Route 6
Mirtazapine

Citations

For This Compound
58,400
Citations
SAK Anttila, EVJ Leinonen - CNS drug reviews, 2001 - Wiley Online Library
… The novel antidepressant mirtazapine has a dual mode of action. It is a noradrenergic and … be responsible for mirtazapine's rapid onset of action. Mirtazapine is extensively metabolized …
Number of citations: 687 onlinelibrary.wiley.com
SA Montgomery - International clinical psychopharmacology, 1995 - journals.lww.com
… mirtazapine with placebo, amitriptyline or other active comparators. A general indication of mirtazapine's … In conclusion, the new antidepressant mirtazapine offers clinicians a unique …
Number of citations: 336 journals.lww.com
T De Boer - The Journal of clinical psychiatry, 1996 - europepmc.org
Mirtazapine (Org 3770) is a new antidepressant with prominent alpha 2-adrenergic auto-and heteroreceptor antagonistic properties and no effect on monoamine reuptake. Mirtazapine …
Number of citations: 485 europepmc.org
TN Jilani, JR Gibbons, RM Faizy, A Saadabadi - 2018 - europepmc.org
… Mirtazapine is an atypical antidepressant and is used primarily for the treatment of a major … Mirtazapine is in a group of tetracyclic antidepressants (TeCA). Mirtazapine inhibits the central …
Number of citations: 32 europepmc.org
CJ Timmer, JMA Sitsen, LP Delbressine - Clinical pharmacokinetics, 2000 - Springer
… (60%) in mirtazapine plasma concentrations. Mirtazapine has little inhibitory effects on CYP … therefore, the pharmacokinetics of coadministered drugs are hardly affected by mirtazapine. …
Number of citations: 344 link.springer.com
JM Gorman - Journal of Clinical Psychiatry, 1999 - psychiatrist.com
… Mirtazapine Mirtazapine has a dual mode of action that differs from that of venlafaxine and the … trials investigating mirtazapine is given in Table 1.In this overview, mirtazapine was shown …
Number of citations: 148 www.psychiatrist.com
KJ Holm, A Markham - Drugs, 1999 - Springer
… Mirtazapine … mirtazapine than with tricyclic antidepressants. There was a greater tendency for SSRI-related adverse events with fluoxetine than with mirtazapine, but, overall, mirtazapine …
Number of citations: 216 link.springer.com
N Watanabe, IM Omori, A Nakagawa… - Cochrane Database …, 2011 - cochranelibrary.com
… Mirtazapine was significantly more effective than a serotonin‐noradrenaline reuptake … detect a difference between mirtazapine and other antidepressants. Mirtazapine was more likely to …
Number of citations: 266 www.cochranelibrary.com
KF Croom, CM Perry, GL Plosker - CNS drugs, 2009 - Springer
… Preliminary data suggest that mirtazapine may also be effective in the treatment of anxiety … Mirtazapine is generally well tolerated in patients with depression. In conclusion, mirtazapine …
Number of citations: 196 link.springer.com
J Fawcett, RL Barkin - Journal of affective disorders, 1998 - Elsevier
… mirtazapine is a postsynaptic serotonergic 5-HT 2 and 5-HT 3 antagonist. In addition, mirtazapine has … As a consequence of its unique pharmacodynamic properties, mirtazapine is an …
Number of citations: 289 www.sciencedirect.com

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